molecular formula C5H2Cl2N2O2 B1591994 5,6-Dichloropyrazine-2-carboxylic acid CAS No. 76537-42-3

5,6-Dichloropyrazine-2-carboxylic acid

Cat. No.: B1591994
CAS No.: 76537-42-3
M. Wt: 192.98 g/mol
InChI Key: VVZNBAQAYLMLGO-UHFFFAOYSA-N
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Description

5,6-Dichloropyrazine-2-carboxylic acid is a heterocyclic compound with the molecular formula C5H2Cl2N2O2 It is characterized by the presence of two chlorine atoms at the 5th and 6th positions of the pyrazine ring and a carboxylic acid group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloropyrazine-2-carboxylic acid typically involves the chlorination of pyrazine derivatives. One common method starts with 2-aminopyrazine, which undergoes regioselective chlorination, followed by bromination, palladium-catalyzed cyanation, and Sandmeyer diazotization/chlorination to yield 3,6-dichloropyrazine-2-carbonitrile. This intermediate is then hydrolyzed to produce this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and other scalable techniques are used to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dichloropyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The carboxylic acid group can participate in redox reactions, forming different derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products such as 5-fluoro-6-chloropyrazine-2-carboxylic acid.

    Oxidation and Reduction Reactions: Products include various carboxylic acid derivatives and alcohols.

Scientific Research Applications

5,6-Dichloropyrazine-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in antiviral and anticancer research.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-Dichloropyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in antiviral research, derivatives of this compound inhibit viral RNA-dependent RNA polymerase, thereby preventing viral replication . The exact pathways and molecular targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

    2,6-Dichloropyrazine: Another dichloropyrazine derivative with similar chemical properties but different substitution patterns.

    3,6-Dichloropyrazine-2-carbonitrile: An intermediate in the synthesis of 5,6-Dichloropyrazine-2-carboxylic acid.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. Its carboxylic acid group allows for further functionalization, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

5,6-dichloropyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-3-4(7)9-2(1-8-3)5(10)11/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZNBAQAYLMLGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604811
Record name 5,6-Dichloropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76537-42-3
Record name 5,6-Dichloro-2-pyrazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76537-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dichloropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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